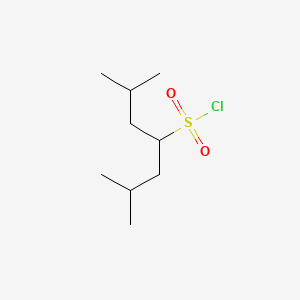
2,6-Dimethylheptane-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptane-4-sulfonyl chloride typically involves the reaction of 2,6-dimethylheptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products .
化学反应分析
Types of Reactions
2,6-Dimethylheptane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
科学研究应用
2,6-Dimethylheptane-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those involving sulfonamide groups.
Material Science: It is used in the preparation of materials with specific chemical properties.
作用机制
The mechanism of action of 2,6-Dimethylheptane-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . This reactivity is utilized in various chemical transformations and synthesis processes .
相似化合物的比较
Similar Compounds
4-Heptanesulfonyl chloride: Similar in structure but without the dimethyl groups at positions 2 and 6.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Uniqueness
2,6-Dimethylheptane-4-sulfonyl chloride is unique due to the presence of the dimethyl groups, which can influence its reactivity and the steric effects in chemical reactions . This makes it a valuable compound in specific synthetic applications where these properties are advantageous .
属性
分子式 |
C9H19ClO2S |
|---|---|
分子量 |
226.76 g/mol |
IUPAC 名称 |
2,6-dimethylheptane-4-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO2S/c1-7(2)5-9(6-8(3)4)13(10,11)12/h7-9H,5-6H2,1-4H3 |
InChI 键 |
PSFORERDFDOBLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)C)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


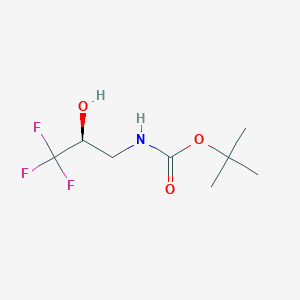

![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)


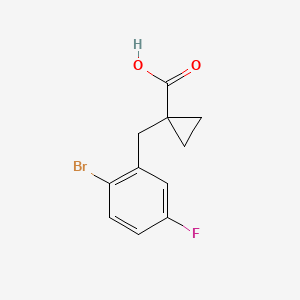
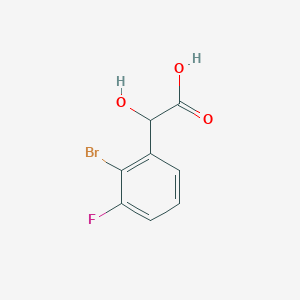
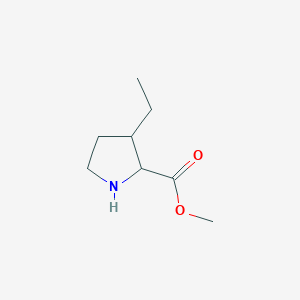
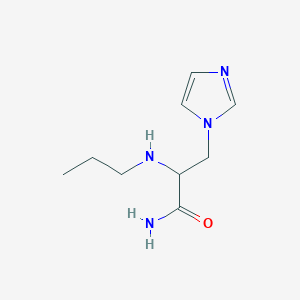
![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)
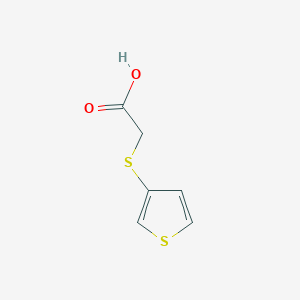
![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)
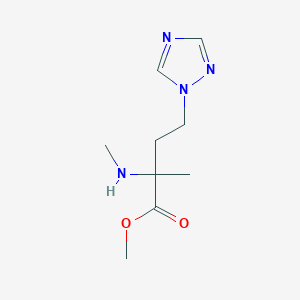
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)
